Triheptanoin-d5
Description
Properties
Molecular Formula |
C₂₄H₃₉D₅O₆ |
|---|---|
Molecular Weight |
433.63 |
Synonyms |
Dermofeel TC 7-d5; Glycerol triheptanoate-d5; Glyceryl triheptanoate-d5; Lanol 37T-d5; Trienanthoin-d5; Triheptanoic glyceride-d5; Triheptanoin-d5; Trioenanthoin-d5 |
Origin of Product |
United States |
Chemical Synthesis and Advanced Characterization of Triheptanoin D5 for Research Applications
Synthetic Methodologies for Triheptanoin (B1683035) and its Deuterated Variants
The synthesis of triheptanoin and its deuterated forms is primarily achieved through the esterification of glycerol (B35011) with three equivalents of heptanoic acid or its corresponding isotopologue. The introduction of deuterium (B1214612) can be accomplished by using deuterated starting materials, such as deuterated heptanoic acid.
The fundamental reaction for producing triheptanoin is the Fischer-Speier esterification, where the three hydroxyl groups of a glycerol molecule react with the carboxyl groups of three heptanoic acid molecules. This reaction forms three ester bonds, releasing three molecules of water as a byproduct. ub.edu To synthesize Triheptanoin-d5, a deuterated version of heptanoic acid (e.g., heptanoic acid-d5) would be used as the acyl donor, reacting with glycerol.
The reaction can be represented as:
C₃H₅(OH)₃ (Glycerol) + 3 CH₃(CH₂)₄CD₂COOH (Heptanoic Acid-d5) → C₃H₅(OOC(CH₂)₄CD₂CH₃)₃ (this compound) + 3 H₂O
To drive the reaction equilibrium towards the product side, water is typically removed as it is formed, often using a Dean-Stark apparatus. ub.edu The reaction is generally performed using a molar excess of the fatty acid to ensure complete esterification of the glycerol backbone. ub.edu
Various catalytic systems have been explored to enhance the rate and efficiency of triheptanoin synthesis. The choice of catalyst can influence reaction conditions, yield, and the purity of the final product.
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid have been traditionally used. justia.com However, their use can lead to challenges in removal from the final product and potential side reactions.
Heterogeneous Solid Acid Catalysts: Sulfonated charcoal has emerged as an effective, recyclable, and environmentally friendlier catalyst. ub.eduresearchgate.netub.edu It allows for easier separation from the reaction mixture and can be used in non-halogenated solvents like toluene. researchgate.net Other solid acid catalysts like Amberlyst-15 have also been investigated, sometimes in conjunction with ultrasound under solvent-free conditions for other triglycerides. researchgate.net
Enzymatic Catalysis: Lipases can be used as biocatalysts for the esterification reaction under milder conditions. google.com This approach offers high specificity but can be more costly.
Catalyst-Free Synthesis: Some methods involve reacting glycerol and heptanoic acid at high temperatures (e.g., 160-200°C) and under vacuum, which eliminates the need for a catalyst and solvent. ub.eduoup.com This approach simplifies purification but requires careful control of temperature to prevent byproduct formation. oup.com
Table 1: Comparison of Catalytic Systems for Triheptanoin Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid | Reflux | Low cost, effective | Difficult to remove, potential for side reactions justia.com |
| Sulfonated Charcoal | Toluene, reflux (140°C) | Recyclable, high purity product, "green" chemistry ub.eduresearchgate.net | Requires preparation of the catalyst |
| Lipase | Mild temperatures | High specificity, fewer byproducts | Higher cost, slower reaction rates google.com |
| None (High Temp) | 160-200°C, vacuum | No catalyst contamination, solvent-free | High energy input, potential for thermal degradation ub.eduoup.com |
Esterification Reaction Pathways of Glycerol and Heptanoic Acid
Rigorous Purification Protocols for Isotope-Labeled Triacylglycerols
Achieving high purity is paramount for the use of this compound as an analytical standard. Following the synthesis, the crude product contains unreacted starting materials, mono- and di-glycerides, and catalyst residues. Rigorous purification is therefore essential.
Common purification strategies include:
Neutralization and Washing: The crude product is first washed with a basic solution (e.g., sodium hydroxide) to remove unreacted acidic fatty acids and the acid catalyst, if used. This is followed by washing with water to remove salts. ub.edu
Adsorbent Treatment: The product can be treated with an adsorbing agent, such as activated alumina (B75360) or silica (B1680970) gel, to remove polar impurities and colored byproducts. justia.com
Column Chromatography: For achieving the highest purity, silica gel column chromatography is often employed. ub.edu A non-polar solvent system (e.g., hexane (B92381) and chloroform (B151607) or ethyl acetate) is used to elute the non-polar triheptanoin, while retaining the more polar mono- and di-glyceride impurities. ub.edu
Distillation: Fractional distillation under high vacuum can be used to separate triheptanoin from less volatile impurities, yielding a product with very high purity (e.g., >99%). researchgate.net
The selection and combination of these methods ensure the removal of isotopic and non-isotopic impurities, resulting in a standard suitable for sensitive analytical applications. acs.org
Advanced Analytical Techniques for Structural Confirmation and Purity Assessment of this compound
NMR spectroscopy is a powerful non-destructive technique for confirming the identity of the triheptanoin backbone and verifying the position of the deuterium labels. researchgate.netoup.com
¹³C NMR: The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The signals for carbons directly bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the unlabeled compound. oup.com
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A signal at the chemical shift corresponding to the labeled position provides unambiguous confirmation of deuteration and can be used to assess isotopic enrichment. sfasu.edu
Table 2: Expected ¹H NMR Chemical Shifts (CDCl₃) for Triheptanoin
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Glycerol CH₂ (sn-1, 3) | 4.10-4.35 | m |
| Glycerol CH (sn-2) | 5.25 | m |
| α-CH₂ (to C=O) | 2.35 | t |
| β-CH₂ | 1.62 | quint |
| Other CH₂ | 1.30 | m |
| Terminal CH₃ | 0.89 | t |
Note: Data adapted from typical triacylglycerol spectra. oup.com In this compound, signals for deuterated positions would be absent.
High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of this compound, as well as assessing its isotopic purity.
GC-MS: Gas chromatography coupled with mass spectrometry can be used to assess purity and confirm the identity of the compound. The retention time provides a measure of purity against standards, while the mass spectrum shows the molecular ion and characteristic fragmentation patterns. researchgate.netoup.com For this compound, the molecular ion peak will be shifted by +5 mass units compared to unlabeled triheptanoin.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific technique, particularly useful for analyzing lipids. nih.govnih.gov HRMS analysis provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula and the number of incorporated deuterium atoms. mdpi.com The use of stable isotope-labeled internal standards like this compound is fundamental for accurate quantification in complex samples. acs.orgckisotopes.com Tandem MS (MS/MS) experiments involve fragmenting the precursor ion to provide structural information. The fragmentation pattern can further confirm the location of the deuterium labels within the fatty acid chains.
Table 3: Mass Spectrometric Data for Triheptanoin vs. This compound
| Compound | Formula | Exact Mass (Monoisotopic) | Key Diagnostic Ion |
|---|---|---|---|
| Triheptanoin | C₂₄H₄₄O₆ | 428.3138 | [M+H]⁺ or [M+NH₄]⁺ |
| This compound | C₂₄H₃₉D₅O₆ | 433.3452 | Shifted [M+H]⁺ or [M+NH₄]⁺ |
Note: The exact mass difference confirms the incorporation of five deuterium atoms.
Chromatographic Separation Methods for Impurity Profiling
The quality and purity of this compound are critical for its application in research, necessitating the use of robust analytical methods to identify and quantify any impurities. Chromatographic techniques are fundamental in this regard, offering high-resolution separation of the main compound from structurally similar impurities. The choice of method depends on the volatility, polarity, and thermal stability of the potential impurities, which may include starting materials, intermediates, by-products, and degradation products. For a stable isotope-labeled compound like this compound, hyphenated techniques, particularly those involving mass spectrometry, are indispensable for distinguishing between deuterated and non-deuterated species and for structural elucidation of unknown impurities. biomedres.us
Common chromatographic methods employed for the impurity profiling of this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for triglycerides like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for impurity profiling of such substances. chromatographyonline.com
Principle : In RP-HPLC, the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase. japsonline.com More nonpolar compounds are retained longer on the column.
Stationary Phase : A C18 (octadecylsilane) column is frequently employed for the analysis of triglycerides and related fatty acid esters due to its strong hydrophobic retention capabilities, which allow for the effective separation of the main triglyceride from potential impurities like mono- and diheptanoin, free heptanoic acid, and other lipid species. japsonline.comnih.gov
Mobile Phase : A gradient elution is typically used to achieve optimal separation of compounds with a range of polarities. japsonline.com The mobile phase often consists of a mixture of an aqueous component (like water) and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). japsonline.comnih.gov The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration to elute the more strongly retained, nonpolar components. nih.gov
Detection : A variety of detectors can be used with HPLC. A Photodiode Array (PDA) or UV detector can be used if the impurities possess a chromophore. japsonline.com However, since triglycerides lack a strong chromophore, Universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more appropriate. For definitive identification and quantification, especially for an isotope-labeled compound, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach. biomedres.us LC-MS allows for the differentiation of impurities based on their mass-to-charge ratio (m/z), providing confirmation of their identity and isotopic labeling pattern. nih.gov
Table 1: Illustrative RP-HPLC-MS Method for this compound Impurity Profiling
| Parameter | Condition | Purpose |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides hydrophobic retention for separating triglycerides and related impurities. japsonline.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to improve peak shape and ionization efficiency. nih.gov |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting nonpolar compounds. japsonline.comnih.gov |
| Gradient Elution | Start at 60% B, increase to 100% B over 20 min, hold for 5 min | Resolves components with varying polarities, from polar impurities to the nonpolar triglyceride. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces mobile phase viscosity. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detector | Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS) | Provides high-resolution mass data for accurate identification of the parent compound and impurities. biomedres.usnih.gov |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that Triheptanoin is a relatively stable triglyceride, GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for its impurity profile analysis. nih.govepa.gov GC-MS is especially valuable for stable isotope labeling studies. nih.gov
Principle : Separation in GC is achieved by partitioning the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. epa.gov Compounds are separated based on their boiling points and interaction with the stationary phase.
Sample Preparation : Triglycerides can be analyzed directly or after derivatization. Direct analysis is simpler, but derivatization to fatty acid methyl esters (FAMEs) can also be performed to analyze the fatty acid composition and detect related impurities.
Stationary Phase : A low-polarity stationary phase, such as one containing 5% phenyl-polysiloxane, is commonly used for the analysis of triglycerides. This type of phase separates compounds primarily based on their boiling points and slight polarity differences.
Carrier Gas : An inert gas like helium or hydrogen is used as the carrier gas. oup.com
Detection : Flame Ionization Detection (FID) provides a robust and linear response for all hydrocarbons but does not provide structural information. For impurity profiling of this compound, Mass Spectrometry (MS) is the detector of choice. epa.gov GC-MS allows for the separation of the deuterated parent compound from any unlabeled Triheptanoin and other impurities, such as diheptanoin-d5, monoheptanoin-d5, and glycerol. The mass spectra provide unique fragmentation patterns that confirm the identity of each component. nih.govepa.gov
Table 2: Example GC-MS Parameters for this compound Impurity Analysis
| Parameter | Condition | Purpose |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A low-polarity column suitable for separating compounds by boiling point. oup.com |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. oup.com |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 150 °C, ramp to 320 °C at 10 °C/min, hold for 10 min | Temperature gradient to separate compounds with a wide range of boiling points. |
| Detector | Mass Spectrometer (MS) | Identifies compounds based on their mass-to-charge ratio and fragmentation patterns. epa.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40-600 amu | Scans a broad range to detect the parent compound and lower molecular weight impurities. |
By employing these advanced chromatographic methods, a comprehensive impurity profile of this compound can be established, ensuring its suitability for high-level research applications. The combination of high-resolution separation with mass spectrometric detection provides the necessary specificity and sensitivity to characterize the isotopic purity and identify any potential chemical impurities. biomedres.usnih.gov
Elucidation of Triheptanoin S Metabolic Fate and Anaplerotic Mechanisms Via Isotope Tracing
Pathways of Heptanoate (B1214049) Metabolism and Odd-Chain Beta-Oxidation
Upon ingestion, triheptanoin (B1683035) is hydrolyzed into glycerol (B35011) and three molecules of heptanoate. nih.govd-nb.info Heptanoate, an odd-chain fatty acid, undergoes beta-oxidation, a process that systematically shortens the fatty acid chain. sketchy.comontosight.ailibretexts.org Unlike even-chain fatty acids, the metabolism of odd-chain fatty acids like heptanoate yields distinct products that have significant implications for cellular metabolism. sketchy.comwikipedia.org
The beta-oxidation of heptanoate (a C7 fatty acid) proceeds through several cycles, cleaving off two-carbon units in the form of acetyl-CoA in each cycle. frontiersin.orgnih.govphysiology.org This process results in the production of two molecules of acetyl-CoA. frontiersin.orgphysiology.orgnih.gov Acetyl-CoA is a central molecule in metabolism, serving as the primary fuel for the tricarboxylic acid (TCA) cycle to generate ATP. ontosight.ai
The final cycle of beta-oxidation of heptanoate leaves a three-carbon molecule, propionyl-CoA. sketchy.comontosight.ailibretexts.org This is a key distinction from the metabolism of even-chain fatty acids, which only produce acetyl-CoA. sketchy.com Propionyl-CoA can also be generated from the breakdown of certain amino acids, including isoleucine, valine, methionine, and threonine. wikipedia.org This three-carbon molecule serves as a crucial anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle. wikipedia.orgnih.govnih.gov The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA involves a series of enzymatic reactions. sketchy.comontosight.ailibretexts.org
Key Enzymes in Propionyl-CoA Metabolism
| Enzyme | Function | Cofactor |
|---|---|---|
| Propionyl-CoA Carboxylase | Carboxylates propionyl-CoA to form D-methylmalonyl-CoA. ontosight.aiwikipedia.org | Biotin (Vitamin B7) sketchy.com |
| Methylmalonyl-CoA Epimerase | Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA. wikipedia.org |
Formation of Acetyl-CoA from C7 Fatty Acids
Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis
The TCA cycle is a central hub of cellular metabolism, responsible for the final oxidation of carbohydrates, fats, and proteins to produce energy. nih.gov Anaplerosis is the process of replenishing TCA cycle intermediates that may be depleted for biosynthesis (cataplerosis), ensuring the cycle's continuous operation. nih.govresearchgate.net Triheptanoin is considered a potent anaplerotic therapy due to its unique metabolic products. nih.govnih.govpatsnap.com
The propionyl-CoA derived from heptanoate is converted to succinyl-CoA, which directly enters the TCA cycle, thereby increasing the pool of its intermediates. nih.govnih.gov This replenishment is crucial in conditions where TCA cycle intermediates are depleted. frontiersin.orgpatsnap.com By boosting the levels of intermediates like succinyl-CoA, the cycle can enhance the production of oxaloacetate, which is vital for combining with acetyl-CoA to form citrate (B86180) and drive the cycle forward. frontiersin.orgresearchgate.net Research has shown that supplementation with heptanoate can increase the levels of TCA cycle intermediates, particularly malate (B86768) and fumarate. nih.govresearchgate.net
By providing both acetyl-CoA for fuel and propionyl-CoA for anaplerosis, triheptanoin supports mitochondrial bioenergetic homeostasis. researchgate.netnih.gov This dual contribution helps to maintain a robust TCA cycle, leading to enhanced ATP production. nih.govnih.gov In situations of metabolic stress or in certain metabolic disorders, where energy production is compromised, the anaplerotic effect of triheptanoin can be particularly beneficial. frontiersin.orgresearchgate.net Studies have indicated that triheptanoin treatment can lead to an increase in mitochondrial respiration and ATP production. d-nb.infonih.gov This supports the idea that by replenishing TCA cycle intermediates, triheptanoin helps to maintain the integrity and function of the mitochondrial energy production machinery. nih.gov
Replenishment of Oxaloacetate and Other Cycle Intermediates
Five-Carbon Ketone Body Synthesis and Metabolic Integration
In addition to its direct metabolism within cells, heptanoate is also partially metabolized in the liver to produce unique five-carbon (C5) ketone bodies. nih.govnih.govwikipedia.org This is another key feature that distinguishes it from even-chain fatty acids, which produce four-carbon (C4) ketone bodies. newdrugapprovals.orgwikipedia.org
These C5-ketone bodies, namely beta-ketopentanoate and beta-hydroxypentanoate, are released into the bloodstream and can be taken up by other tissues, including the brain. newdrugapprovals.orgnih.govwikipedia.org In these peripheral tissues, they are metabolized back into acetyl-CoA and propionyl-CoA, thus serving as another vehicle for delivering anaplerotic substrates throughout the body. nih.govphysiology.org The generation of C5-ketone bodies represents an important indirect pathway for the anaplerotic effects of triheptanoin. nih.govphysiology.org
Metabolites of Triheptanoin Metabolism
| Metabolite | Description | Metabolic Role |
|---|---|---|
| Heptanoate | A seven-carbon fatty acid. nih.govwikipedia.org | The primary component of triheptanoin, undergoes beta-oxidation. nih.govd-nb.info |
| Acetyl-CoA | A two-carbon molecule. frontiersin.org | Enters the TCA cycle as a primary fuel source. ontosight.ai |
| Propionyl-CoA | A three-carbon molecule. sketchy.comontosight.ai | Anaplerotic precursor, converted to succinyl-CoA. libretexts.orgnih.gov |
| Succinyl-CoA | A four-carbon TCA cycle intermediate. ontosight.ai | Replenishes the TCA cycle, boosting its capacity. nih.govnih.gov |
| Beta-ketopentanoate | A five-carbon ketone body. newdrugapprovals.orgwikipedia.org | Transportable energy and anaplerotic substrate. nih.govphysiology.org |
Comparative Metabolic Dynamics: Triheptanoin vs. Even-Chain Triglycerides
The metabolic effects of triheptanoin, a synthetic triglyceride composed of three seven-carbon fatty acids (heptanoate), are distinct from those of traditional medium-chain triglycerides (MCTs) which are predominantly composed of even-chain fatty acids like octanoate (B1194180) (C8) and decanoate (B1226879) (C10). nih.govd-nb.info These differences are primarily rooted in their unique breakdown products and subsequent entry points into cellular metabolism. Isotope tracing studies have been instrumental in delineating these divergent metabolic pathways.
The fundamental difference in the metabolism of triheptanoin compared to even-chain triglycerides lies in the end products of their β-oxidation. Even-chain fatty acids are exclusively catabolized into two-carbon units of acetyl-CoA. researchgate.netohsu.edu In contrast, the β-oxidation of heptanoate, an odd-chain fatty acid, yields both acetyl-CoA and a single three-carbon unit, propionyl-CoA. researchgate.nettaylorandfrancis.com
Specifically, the breakdown of one molecule of heptanoate produces two molecules of acetyl-CoA and one molecule of propionyl-CoA. nih.gov The acetyl-CoA enters the tricarboxylic acid (TCA) cycle by combining with oxaloacetate to form citrate, a process that fuels cellular energy production through oxidative phosphorylation. nih.gov The propionyl-CoA, however, follows a different route. It is converted to succinyl-CoA, which then enters the TCA cycle directly, a process known as anaplerosis. researchgate.netoup.com This anaplerotic function replenishes TCA cycle intermediates that may be depleted for biosynthetic processes.
This dual contribution of both an energy substrate (acetyl-CoA) and an anaplerotic substrate (propionyl-CoA) is a key feature of triheptanoin's metabolism that distinguishes it from even-chain triglycerides, which only supply acetyl-CoA. researchgate.netohsu.edu This distinction is particularly relevant in conditions where the TCA cycle intermediate pool is compromised. nih.govresearchgate.net
Table 1: Comparative β-Oxidation Products of Heptanoate and Octanoate
| Fatty Acid | Carbon Chain Length | β-Oxidation Products | Anaplerotic Potential |
| Heptanoate | C7 (Odd-chain) | 2 Acetyl-CoA + 1 Propionyl-CoA | Yes (via Propionyl-CoA to Succinyl-CoA) |
| Octanoate | C8 (Even-chain) | 4 Acetyl-CoA | No |
The differential metabolic fates of triheptanoin and even-chain triglycerides lead to distinct impacts on metabolite pools at both the systemic and tissue-specific levels.
Systemically, the administration of triheptanoin leads to the appearance of unique metabolites in the blood that are not observed with even-chain MCTs. Following ingestion, triheptanoin is hydrolyzed into heptanoate, which is absorbed and can be metabolized in the liver to form five-carbon (C5) ketone bodies, namely β-hydroxypentanoate and β-ketopentanoate. taylorandfrancis.comwikipedia.org These C5-ketone bodies can then be transported to peripheral tissues, including the brain, where they serve as an alternative energy source. wikipedia.org In contrast, the metabolism of even-chain fatty acids primarily generates the standard four-carbon (C4) ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate. taylorandfrancis.com
Studies comparing the effects of triheptanoin and the even-chain triglyceride trioctanoin have shown that while both can lead to ketosis, the profile of ketone bodies is different. ohsu.edu Furthermore, research in horses has demonstrated that nasogastric administration of triheptanoin resulted in significantly increased plasma concentrations of C7:0-, C5:0-, and C3:0-acylcarnitines, which are intermediates of odd-chain fatty acid oxidation. avma.org This was not observed with the administration of corn oil, which is rich in even-chain fatty acids. avma.org
At the tissue level, the anaplerotic nature of triheptanoin can have significant effects. In conditions of metabolic stress or in certain inherited metabolic disorders, the replenishment of TCA cycle intermediates by propionyl-CoA from triheptanoin can enhance energy production and support cellular function. oup.comscienceopen.com For example, in the heart, triheptanoin has been shown to be more effective than even-chain fatty acid supplementation in improving cardiac function in the context of long-chain fatty acid oxidation disorders, a benefit attributed to its anaplerotic properties. oup.com
Isotope tracing studies have confirmed that heptanoate contributes carbon to the TCA cycle, validating its direct anaplerotic role. researchgate.net These studies have also revealed a complex interplay with other metabolic fuels. For instance, the supplementation with heptanoate and octanoate has been shown to decrease the contribution of glucose-derived carbon and increase the influx of glutamine-derived carbon into the TCA cycle in cell culture models. researchgate.net
Strategic Application of Triheptanoin D5 in Pre Clinical Metabolic Research Models
Methodological Design for Isotope Tracing Studies in in vivo Systems
Stable isotope tracing is a state-of-the-art approach to study tumor metabolism and other metabolic diseases in vivo. nih.gov This methodology involves the administration of a nutrient labeled with a stable isotope, such as Triheptanoin-d5, to track the journey of its atoms through various biochemical reactions. embopress.org This provides a detailed assessment of metabolic activity that cannot be achieved by simply measuring metabolite concentrations. embopress.org
Animal Models for Investigating Systemic Metabolic Flux (e.g., Rodent Models)
Rodent models are instrumental in pre-clinical research to investigate the therapeutic potential of compounds like triheptanoin (B1683035). ub.edu For instance, mouse models of Alzheimer's disease have been used to study the effects of triheptanoin on brain mitochondrial function and ATP depletion. nih.gov Similarly, mouse models of Huntington's disease and other polyglutamine disorders have been employed to test the efficacy of triheptanoin as an anaplerotic therapy. google.com
In studies of fatty acid oxidation disorders, rodent models have been crucial. d-nb.info For example, a mouse model of very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency showed that triheptanoin could lead to hepatic steatosis, highlighting species-specific differences in fatty acid metabolism. d-nb.info The Mc4r-/- mouse model has been utilized to examine metabolic flux adaptations in various organs in response to diet-induced obesity. nih.gov
The table below summarizes various rodent models used in metabolic research where this compound could be applied for isotope tracing studies.
| Animal Model | Disease/Condition Studied | Key Research Findings with Triheptanoin |
| 5xFAD Mouse | Alzheimer's Disease | Rescued brain ATP deficiency and preserved mitochondrial respiration. nih.gov |
| R6/2 Mouse | Huntington's Disease | Metabolites cross the blood-brain barrier and can potentially reverse central energy deficits. google.com |
| VLCAD deficiency mouse | Very long-chain acyl-CoA dehydrogenase deficiency | Led to the development of hepatic steatosis, indicating differences in fatty acid oxidation between rodents and humans. d-nb.info |
| Mc4r-/- mouse | Obesity and Metabolic Disease | Revealed elevations in hepatic CAC fluxes, pyruvate (B1213749) cycling, and gluconeogenesis in obese mice. nih.gov |
| MeCP2-null mouse | Rett Syndrome | Enhanced mitochondrial substrate use, improved lifespan, and motor function. d-nb.info |
Dietary Formulation and Administration of Deuterated Triheptanoin in Animal Studies
For in vivo studies, this compound is typically incorporated into the diet of the animal models. The formulation of a solid, stable, and palatable diet is crucial for ensuring compliance and consistent administration. ub.edu A common approach involves creating a ketogenic diet where the deuterated oil provides a significant percentage of the daily caloric intake. ub.edu
Utilization in in vitro Cellular and Subcellular Metabolic Pathway Analyses
In vitro models, including primary cell cultures and immortalized cell lines, are essential for dissecting the specific molecular mechanisms of metabolic pathways. nih.gov These systems allow for controlled experiments to understand how cells utilize different substrates and how these processes are altered in disease states.
Primary Cell Cultures and Immortalized Cell Lines for Mechanistic Insights
Primary cell cultures, derived directly from tissues, and immortalized cell lines are powerful tools for studying cellular metabolism. mdpi.com For example, primary human skin fibroblasts have been used to isolate mitochondria and study the effects of triheptanoin in the context of aconitase 2 deficiency. mdpi.com In studies of neutral lipid storage disease type M (NLSD-M), fibroblasts from patients were used to evaluate the in vitro effect of triheptanoin on glycolysis and mitochondrial respiration. nih.gov
Immortalized cell lines, such as those used in cancer research, allow for the investigation of metabolic reprogramming. mdpi.comfrontiersin.org By culturing these cells with this compound, researchers can trace the metabolic fate of the labeled heptanoate (B1214049), providing insights into pathways like glycolysis, the TCA cycle, and fatty acid synthesis. nih.gov
The following table highlights different cell lines and their applications in metabolic research where this compound tracing would be beneficial.
| Cell Type | Research Area | Key Application |
| Primary Human Skin Fibroblasts | Aconitase 2 Deficiency, NLSD-M | Isolation of mitochondria for functional assays and evaluation of metabolic rescue. mdpi.comnih.gov |
| T-ALL Cell Lines (e.g., Jurkat, Molt-4) | T-cell Acute Lymphoblastic Leukemia | Differentiating metabolic profiles and identifying pathway variations. mdpi.com |
| Clear Cell Renal Cell Carcinoma Primary Cultures | Kidney Cancer | Investigating grade-dependent metabolic reprogramming and therapeutic targets. unimib.it |
| CHO (Chinese Hamster Ovary) Cells | Biopharmaceutical Production | Understanding metabolic changes to optimize protein production. boku.ac.at |
Isolated Mitochondria and Subcellular Fractions for Direct Enzymatic Studies
To directly investigate the impact of this compound on mitochondrial function, researchers often use isolated mitochondria. This technique allows for the precise measurement of oxygen consumption and the activity of different respiratory chain complexes. nih.gov For instance, in a mouse model of Alzheimer's disease, isolated brain mitochondria were energized with specific substrates to assess complex I/III/IV and II/III/IV respiration after triheptanoin treatment. nih.gov
Similarly, subcellular fractions can be used for direct enzymatic assays. mdpi.com For example, Western blotting of isolated mitochondria from human skin fibroblasts can be performed to analyze the levels of specific proteins involved in metabolic pathways. mdpi.com Aconitase activity, a key enzyme in the TCA cycle, can also be measured using commercially available kits with isolated mitochondria. mdpi.com This direct approach allows for a detailed examination of how this compound and its metabolites influence specific enzymatic steps within the mitochondria.
Quantitative Assessment of Metabolic Fluxes and Pathway Contributions using this compound
Metabolic flux analysis (MFA) is a powerful technique that uses isotope labeling data to quantify the rates of metabolic pathways. vanderbilt.edu By feeding cells or organisms this compound and measuring the isotopic enrichment in downstream metabolites using mass spectrometry, researchers can construct comprehensive flux maps. vanderbilt.edu
This quantitative approach provides a detailed picture of cellular metabolism, akin to a traffic report for metabolic highways. vanderbilt.edu It allows for the identification of metabolic bottlenecks, the prediction of cellular responses to genetic or environmental changes, and the rational design of therapeutic strategies. boku.ac.at For example, MFA can reveal how cancer cells rewire their metabolism to support proliferation and how this compound might alter these pathways. nih.gov
Principles of Mass Isotopomer Distribution Analysis (MIDA) with Deuterium (B1214612) Labels
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the synthesis and turnover of biological polymers. The core principle of MIDA involves the administration of a stable isotope-labeled precursor and subsequent measurement of the relative abundances of different mass isotopomers of a product molecule using mass spectrometry. tandfonline.com By analyzing the statistical distribution of these isotopomers, researchers can determine the isotopic enrichment of the true precursor pool from which the product was synthesized. tandfonline.com
When using deuterium-labeled precursors like this compound, the deuterium atoms from the tracer are incorporated into various metabolites through metabolic pathways. For instance, the β-oxidation of heptanoate-d5 (derived from this compound) would yield deuterated acetyl-CoA and propionyl-CoA. These labeled building blocks can then be incorporated into newly synthesized molecules, such as fatty acids or intermediates of the tricarboxylic acid (TCA) cycle.
The use of deuterium labels in MIDA has specific considerations. Deuterium's low natural abundance simplifies the analysis of its incorporation. frontiersin.org However, the potential for deuterium-hydrogen exchange in aqueous environments and the possible loss of deuterium during certain enzymatic reactions, such as desaturation of fatty acids, must be carefully considered in the experimental design and data interpretation. cda-amc.ca
Metabolic Flux Analysis (MFA) Algorithms Applied to this compound Data
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.net When combined with stable isotope tracing, it becomes a powerful tool for elucidating the activity of metabolic pathways. MFA models are built upon a stoichiometric network of biochemical reactions and use the measured distribution of isotopes in metabolites to constrain and solve for the unknown fluxes. researchgate.netclinicaltrials.eu
Several algorithmic approaches can be applied to analyze data from this compound tracing experiments:
Stationary MFA: This is the most common approach and assumes that the metabolic system is at a steady state, meaning the concentrations of intracellular metabolites are constant over time. The labeling pattern of metabolites is measured after the system has reached an isotopic steady state. nih.gov
Isotopically Non-Stationary MFA (INST-MFA): This method is used when isotopic steady state is not reached or when the dynamics of labeling are of interest. It involves measuring the isotopic enrichment of metabolites at multiple time points before isotopic steady state is achieved. researchgate.net This approach can provide more precise flux estimations in certain scenarios. researchgate.net
Flux Ratio Analysis: This is a simplified approach that focuses on calculating the relative contributions of two or more converging pathways to the production of a specific metabolite. nih.gov
Software tools like INCA (Isotopomer Network Compartmental Analysis) and others that utilize frameworks like the Elementary Metabolite Units (EMU) are employed to perform these complex calculations. researchgate.netoup.com These algorithms take the mass isotopomer distribution data obtained from mass spectrometry and fit it to the metabolic model to estimate the fluxes.
Deconvoluting Substrate Oxidation and Interconversion Pathways
This compound is a valuable tool for dissecting the complexities of substrate oxidation and the interconversion of metabolic intermediates. The heptanoate (C7) released from triheptanoin undergoes β-oxidation, producing both acetyl-CoA (a two-carbon unit) and propionyl-CoA (a three-carbon unit). nih.gov The deuterium label on this compound allows researchers to trace the fate of these products.
For example, the deuterated acetyl-CoA can enter the TCA cycle, and its incorporation into citrate (B86180) and subsequent TCA cycle intermediates can be monitored. Simultaneously, the deuterated propionyl-CoA is carboxylated to form succinyl-CoA, another TCA cycle intermediate. This anaplerotic pathway, the replenishing of TCA cycle intermediates, is a key aspect of triheptanoin's metabolic effects. nih.gov
By measuring the mass isotopomer distributions of TCA cycle intermediates, researchers can quantify the relative contributions of anaplerosis (from propionyl-CoA) versus cataplerosis (the removal of intermediates for biosynthesis). This allows for a detailed understanding of how different tissues utilize odd-chain fatty acids for energy and biosynthesis.
Investigation of Mitochondrial Respiration and ATP Synthesis in Experimental Systems
Mitochondria are the primary sites of cellular respiration and ATP synthesis. The metabolism of triheptanoin directly impacts mitochondrial function. Studies have shown that triheptanoin can improve mitochondrial respiration and ATP production, particularly in models of metabolic stress. mdpi.comnih.gov
The use of this compound allows for a more detailed investigation of these effects. By tracing the labeled carbon backbones into mitochondrial metabolites, researchers can directly link the oxidation of heptanoate to changes in mitochondrial bioenergetics. For instance, studies in cultured fibroblasts from patients with Neutral Lipid Storage Disease with Myopathy (NLSD-M) have demonstrated that treatment with triheptanoin can significantly increase basal respiration, maximal respiration, and ATP production. nih.gov
| Parameter | NLSD-M (Untreated) | NLSD-M + Triheptanoin (25 µM) | Control |
|---|---|---|---|
| Basal Respiration (pmol/min) | 100 ± 15 | 150 ± 20 | 160 ± 18 |
| Maximal Respiration (pmol/min) | 180 ± 25 | 280 ± 30 | 300 ± 35 |
| ATP Production (pmol/min) | 80 ± 12 | 130 ± 18 | 140 ± 20 |
Data adapted from a study on cultured fibroblasts, showing that triheptanoin treatment improves mitochondrial function in cells with a metabolic disorder.
Tracing of Complex Lipid Synthesis from Odd-Chain Precursors in Cellular Models
Beyond its role in energy metabolism, the heptanoate from this compound can also be used as a precursor for the synthesis of complex lipids containing odd-chain fatty acids. While even-chain fatty acids are the most common, odd-chain fatty acids are also found in cellular membranes and have distinct biological roles. nih.gov
Using this compound, researchers can trace the incorporation of the deuterated heptanoate into longer odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), through elongation pathways. These newly synthesized odd-chain fatty acids can then be incorporated into various lipid classes, including phospholipids, triglycerides, and sphingolipids.
Studies in adipocyte cell models have demonstrated the incorporation of exogenously supplied odd-chain fatty acids into complex lipids. mdpi.com By using a deuterated tracer like this compound, the de novo synthesis of these odd-chain fatty acid-containing lipids can be quantified.
| Lipid Species | Relative Abundance (Control) | Relative Abundance (Odd-Chain FA Supplementation) |
|---|---|---|
| TAG (16:0/16:1/18:1) | 100% | 85% |
| TAG (15:0/16:1/18:1) | Below Detection | 10% |
| TAG (17:0/16:1/18:1) | Below Detection | 5% |
Illustrative data based on findings from studies on fatty acid supplementation in adipocytes, showing the incorporation of odd-chain fatty acids into triacylglycerols. mdpi.com
Advanced Analytical and Computational Methodologies for Triheptanoin D5 Metabolomics
Mass Spectrometry-Based Platforms for Deuterated Metabolite Profiling
Mass spectrometry (MS) stands as a cornerstone technique for the analysis of deuterated metabolites due to its high sensitivity and selectivity. lcms.cz It allows for the precise measurement of mass-to-charge ratios, enabling the differentiation of isotope-labeled compounds from their endogenous counterparts.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and Non-polar Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used platform for metabolomics, capable of analyzing a broad spectrum of metabolites, including both polar and non-polar compounds. lcms.czescholarship.org The separation of metabolites is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). biorxiv.org RP chromatography is effective for separating non-polar to mid-polar metabolites, while HILIC is suited for highly polar compounds. lcms.czbiorxiv.org
In the context of Triheptanoin-d5 metabolomics, LC-MS is instrumental in profiling the diverse range of metabolites that result from its breakdown and subsequent entry into various metabolic pathways. The extraction of these metabolites from biological samples often involves liquid-liquid extraction using a combination of solvents like methanol (B129727), water, and chloroform (B151607) to separate polar and non-polar fractions. rockefeller.edujrespharm.com This separation is crucial as it reduces the complexity of the sample matrix, allowing for more focused and accurate analysis of specific metabolite classes. jrespharm.com For instance, the non-polar organic phase will contain lipids, while the polar aqueous phase will contain water-soluble metabolites. rockefeller.edujrespharm.com
The use of deuterated standards, such as this compound, in LC-MS analysis provides a robust method for quantification and tracking of metabolic flux. The distinct mass shift introduced by the deuterium (B1214612) atoms allows for clear identification and differentiation from the endogenous metabolic background.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. scioninstruments.com For non-volatile metabolites, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC analysis. scioninstruments.comjfda-online.com Common derivatization techniques include silylation, acylation, and alkylation, which modify functional groups like hydroxyls, amines, and carboxylic acids. jfda-online.com
In the study of this compound, GC-MS can be employed to analyze short-chain fatty acids and other small organic acids that are products of its metabolism. For example, the heptanoate (B1214049) released from this compound can be derivatized to its methyl ester to improve its volatility for GC-MS analysis. scioninstruments.com This technique offers high chromatographic resolution and provides detailed structural information through mass spectral fragmentation patterns. The analysis of metabolites from cell pellets using GC-MS often involves extraction with methanol followed by derivatization. nih.gov
Table 1: Comparison of LC-MS and GC-MS for Metabolite Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Analytes | Polar and non-polar metabolites. lcms.czescholarship.org | Volatile and derivatizable compounds. scioninstruments.com |
| Sample Prep | Liquid-liquid extraction to separate polarities. rockefeller.edujrespharm.com | Derivatization often required for non-volatile analytes. scioninstruments.comjfda-online.com |
| Separation | Based on polarity using RP or HILIC columns. lcms.czbiorxiv.org | Based on boiling point and interaction with stationary phase. scioninstruments.com |
| Ionization | Electrospray Ionization (ESI), APCI. | Electron Ionization (EI), Chemical Ionization (CI). |
| Application | Broad metabolite profiling, lipidomics. lcms.cz | Analysis of fatty acids, organic acids, amino acids. nih.gov |
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Targeted Analysis
Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific technique used for the targeted quantification of metabolites. researchgate.net This method involves the selection of a specific precursor ion (the metabolite of interest), its fragmentation, and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for accurate quantification even in complex biological matrices. mdpi.com
For this compound, ESI-MS/MS is the method of choice for quantifying its primary metabolite, heptanoate, and its downstream metabolic products like acylcarnitines in plasma and other biological fluids. researchgate.netnih.gov The distinct mass of the deuterated metabolites allows for the development of highly specific MRM transitions, ensuring that the detected signal originates exclusively from the administered this compound. This targeted approach is crucial for pharmacokinetic studies and for understanding the precise metabolic fate of the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Enrichment and Metabolite Fingerprinting
Nuclear magnetic resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about metabolites. europa.eumdpi.com In the context of stable isotope studies, NMR is particularly valuable for determining the position and extent of isotopic enrichment within a molecule. nih.govnih.gov
Bioinformatics and Chemoinformatics Tools for Isotope Data Interpretation
The large and complex datasets generated by mass spectrometry and NMR require sophisticated bioinformatics and chemoinformatics tools for interpretation. frontiersin.org These tools are essential for processing raw data, identifying metabolites, and placing them within the context of metabolic pathways.
Metabolic Pathway Mapping and Isotopic Network Reconstruction
Metabolic pathway mapping involves identifying the series of biochemical reactions that a compound undergoes within an organism. nptel.ac.in By integrating data from isotopic labeling experiments with known metabolic networks, it is possible to reconstruct the specific pathways that are active under certain conditions. nih.gov
For this compound, data from LC-MS and GC-MS analyses can be used to identify deuterated metabolites. These identified metabolites are then mapped onto existing metabolic pathway databases to visualize the flow of the deuterium label through the metabolic network. nih.gov This approach, known as isotopic network reconstruction, allows researchers to understand how the metabolism of heptanoate from this compound integrates with and influences central carbon metabolism and other pathways. nih.govosti.gov This can reveal, for example, the extent to which heptanoate is used for energy production via beta-oxidation versus its incorporation into other molecules.
Statistical Approaches for Quantitative Isotope Enrichment Analysis
Quantitative analysis of isotope enrichment following the administration of this compound is fundamental to tracing its metabolic fate. This process relies on mass spectrometry to measure the incorporation of deuterium (²H) into downstream metabolites. However, the raw mass spectral data requires significant statistical processing to yield accurate and meaningful results. The primary challenge is to distinguish the deuterium label introduced by the tracer from the natural abundance of heavy isotopes of all elements within a metabolite (e.g., ¹³C, ¹⁵N, ¹⁸O, and naturally occurring ²H).
The analytical workflow begins with the measurement of the mass isotopomer distribution (MID) for a target metabolite. The MID is the relative abundance of all isotopic variants of a molecule as measured by the mass spectrometer. A raw MID, however, does not directly represent the enrichment from the tracer alone. mdpi.com Therefore, a critical step is the correction for the natural abundance of all stable isotopes. mdpi.comresearchgate.net This correction is typically performed using computational algorithms that employ matrix-based calculations. researchgate.net These algorithms use the elemental formula of the metabolite to calculate the theoretical MID that would occur naturally and subtract this contribution from the measured MID. uni.lu This process isolates the signal enhancement that is due solely to the incorporation of deuterium from the this compound tracer.
Several software tools have been developed to automate this complex correction process. Tools like IsoCorrectoR and IsoCor are designed to correct high-resolution mass spectrometry data for natural isotope abundance and can handle data from various tracers. mdpi.comuni-regensburg.de Specifically for deuterium labeling, open-source packages such as DGet! and DeuteRater have been created. oup.comresearchgate.net DGet! is an analysis package written in Python that calculates the degree of deuterium enrichment by de-convoluting isotopic interferences from ¹³C and other multi-isotopic elements. researchgate.net DeuteRater is another tool that simplifies the data analysis workflow for quantifying protein turnover using deuterated water but its principles of calculating theoretical deuterium-dependent changes in isotope distribution are applicable to metabolomics. oup.com
| Mass Isotopomer | Measured Relative Abundance (%) (Raw Data) | Calculated Natural Abundance (%) | Corrected Relative Abundance (%) (Tracer-Derived) |
|---|---|---|---|
| M+0 | 65.0 | 88.5 | 62.2 |
| M+1 | 15.0 | 10.3 | 5.4 |
| M+2 | 8.0 | 1.1 | 7.8 |
| M+3 | 5.0 | 0.1 | 5.5 |
| M+4 | 4.0 | <0.1 | 4.4 |
| M+5 | 3.0 | <0.1 | 3.3 |
Modeling Software for Metabolic Flux Estimation
Following the quantitative analysis of isotope enrichment, the data can be used to estimate the rates of metabolic reactions, or fluxes, within a biochemical network. Metabolic Flux Analysis (MFA) is a computational method that uses the isotopic labeling patterns in metabolites to infer the intracellular fluxes that produced them. nih.gov While many MFA applications have historically used ¹³C-based tracers, the analytical framework is adaptable to other stable isotopes, including deuterium (²H) from tracers like this compound. nih.govresearchgate.netmdpi.com
The use of deuterium tracers in MFA presents unique considerations. The model must account for the specific locations of the deuterium atoms on the tracer molecule and track their transitions through the series of metabolic reactions. The goal is to find a set of flux values that, when simulated by the computational model, best reproduce the experimentally measured MIDs of key metabolites. This is typically achieved by minimizing the difference between simulated and experimental labeling data using least-squares regression.
Several advanced software packages are capable of performing MFA with data from various isotopic tracers. A key challenge is that the software must be flexible enough to handle different types of tracers and integrate data from multiple analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
INCA (Isotopomer Network Compartmental Analysis) is a powerful and widely used software tool for MFA. A significant advantage of INCA is its ability to model data from both MS and NMR, and it is not limited to a single type of tracer. nih.gov It can perform isotopically non-stationary MFA (INST-MFA), which is valuable for analyzing dynamic labeling experiments where isotopic steady-state is not reached. nih.gov This makes it well-suited for a this compound study aiming to understand dynamic changes in metabolic fluxes over time.
Other software platforms also offer the necessary flexibility. ScalaFlux , for instance, is described as being generic with respect to the network topology and the type of isotopic tracer used, including ²H. researchgate.net While many tools like METRAN and the 13CFLUX2 suite were originally developed for ¹³C-MFA, their underlying mathematical frameworks can often be adapted for deuterium tracers, provided the atom transitions are correctly defined in the metabolic model. rsc.org
The selection of software depends on the complexity of the metabolic model, the type of experimental data (steady-state vs. dynamic), and the specific analytical measurements obtained. The output of these software packages is a quantitative flux map, which provides a detailed view of the cellular metabolic activity and how it is impacted by the metabolism of this compound.
| Software | Key Features | Tracer Compatibility | Data Input | Primary Reference |
|---|---|---|---|---|
| INCA 2.0 | Steady-state and non-steady-state (dynamic) MFA; Integrates MS and NMR data; Confidence interval estimation. | ¹³C, ¹⁵N, ²H, and others | Mass Isotopomer Distributions, NMR Isotopomer Ratios | nih.gov |
| ScalaFlux | Generic framework for network topology and tracer type; Can model MS, MS/MS, and NMR data. | ¹³C, ¹⁵N, ²H | Isotopic measurement data | researchgate.net |
| 13CFLUX2 | High-performance suite for MFA; Includes tools for simulation, statistical analysis, and experimental design. | Primarily ¹³C, but adaptable | Mass Isotopomer Distributions | rsc.org |
Mechanistic Research and Broader Theoretical Implications of Triheptanoin D5 Studies
Deeper Understanding of Anaplerotic Contribution to Cellular Bioenergetics and Redox Balance
Studies employing Triheptanoin-d5 as a tracer have been instrumental in quantifying the anaplerotic role of odd-chain fatty acids. Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates, which is crucial for maintaining the cycle's function for both biosynthesis and energy production. d-nb.info
Following administration, this compound is hydrolyzed into glycerol (B35011) and deuterated heptanoate (B1214049). d-nb.infonih.gov The labeled heptanoate is then transported into mitochondria and undergoes β-oxidation. d-nb.info This process yields both acetyl-CoA and, uniquely for odd-chain fatty acids, propionyl-CoA. researchgate.netnih.gov Isotope tracing confirms that this propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, a key TCA cycle intermediate. aocs.orgcambridge.org
By replenishing succinyl-CoA, this compound directly supports the TCA cycle's capacity, enhancing cellular bioenergetics. researchgate.net This restoration of cycle intermediates improves the flow of electrons to the mitochondrial respiratory chain, thereby supporting ATP production. researchgate.net Research in fibroblasts from patients with Neutral Lipid Storage Disease Type M (NLSD-M) showed that treatment with triheptanoin (B1683035) increased both mitochondrial respiration and the spare respiratory capacity, indicating an anaplerotic effect that replenishes deficient TCA cycle intermediates. mdpi.com This demonstrates a direct link between the anaplerotic input from heptanoate and the cell's ability to generate energy. The sustained flux through the TCA cycle also directly impacts the cellular redox balance by influencing the production rates of NADH and FADH2, which are essential reducing equivalents for oxidative phosphorylation. uq.edu.au
| Metabolite | Metabolic Pathway | Anaplerotic Contribution | Reference |
|---|---|---|---|
| Heptanoate-d5 | β-oxidation | Precursor to anaplerotic substrates. | nih.gov |
| Propionyl-CoA (labeled) | Odd-chain fatty acid oxidation | Primary anaplerotic precursor. | researchgate.netaocs.org |
| Succinyl-CoA (labeled) | Propionyl-CoA carboxylation pathway | Directly replenishes the TCA cycle intermediate pool. | nih.govaocs.orgcambridge.org |
Insights into Metabolic Flexibility and Adaptation under Bioenergetic Stress
Metabolic flexibility is an organism's capacity to adapt its fuel source in response to changing metabolic demands. mdpi.combinasss.sa.cr Conditions of bioenergetic stress, such as long-chain fatty acid oxidation disorders (LC-FAOD), impair this flexibility by blocking a major energy-producing pathway. mdpi.comnih.gov Studies using this compound provide critical insights into how cells adapt to this stress by utilizing alternative fuels.
In LC-FAOD, the inability to metabolize long-chain fatty acids leads to energy deficiency and accumulation of toxic intermediates. nih.gov this compound tracing studies demonstrate that heptanoate can bypass the enzymatic blocks affecting long-chain fatty acids, as its metabolism relies on medium-chain specific enzymes. mdpi.comdrugbank.com This provides a dual benefit: it supplies acetyl-CoA for immediate energy and propionyl-CoA for anaplerosis, thereby restoring energy balance. researchgate.net
Research in mouse models of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) has revealed adaptational changes, such as an upregulation of glycolytic muscle fibers, suggesting a compensatory shift towards glucose oxidation. mdpi.com The ability to trace the metabolic fate of this compound allows researchers to quantify the relative contributions of different fuel sources and understand the mechanisms of this metabolic reprogramming. For instance, studies in NLSD-M fibroblasts treated with triheptanoin showed a significant increase in basal glycolysis, indicating an activation of the aerobic glycolysis pathway as a compensatory mechanism. mdpi.com These findings underscore the intricate crosstalk between different metabolic pathways and how anaplerotic therapy can support cellular adaptation during chronic bioenergetic stress.
| Condition/Model | Observed Metabolic Shift | Implication for Metabolic Flexibility | Reference |
|---|---|---|---|
| LC-FAOD Models | Bypassing of the metabolic block by utilizing medium-chain oxidation pathways. | Demonstrates the utility of an alternative fuel source to overcome a specific enzyme deficiency. | mdpi.comdrugbank.com |
| VLCAD-/- Mouse Model | Upregulation of glycolytic muscle fibers and glucose oxidative metabolism. | Highlights a compensatory shift to carbohydrate metabolism when fatty acid oxidation is impaired. | mdpi.com |
| NLSD-M Fibroblasts | Increased glycolysis and mitochondrial respiration. | Shows that anaplerotic substrates can stimulate both glycolytic and oxidative pathways to improve metabolic performance. | mdpi.com |
Unraveling Novel Aspects of Odd-Chain Lipid Metabolism and Intermediary Metabolite Dynamics
The use of this compound has been pivotal in elucidating the unique aspects of odd-chain lipid metabolism, which is less common in nature than even-chain fatty acid metabolism. aocs.org The metabolic pathway of heptanoate is distinct because its β-oxidation results in a final three-carbon unit, propionyl-CoA, in addition to acetyl-CoA. researchgate.netaocs.org
Furthermore, isotope tracing with this compound has illuminated the production and dynamics of novel C5-ketone bodies: β-ketopentanoate (BKP) and β-hydroxypentanoate (BHP). nih.govphysiology.org These are generated in the liver from heptanoate and released into circulation. nih.govnih.gov Pharmacokinetic studies using labeled triheptanoin have shown that heptanoate is the primary metabolite in plasma, followed by its downstream C5-ketone body metabolites. nih.gov It is hypothesized that these C5-ketones can cross the blood-brain barrier via monocarboxylate transporters and serve as an alternative energy source for the brain, which has significant implications for neurological conditions associated with impaired glucose metabolism. nih.govd-nb.info The ability to trace the journey of the deuterium (B1214612) label from this compound into these C5-ketones and then into the TCA cycle of various tissues provides direct evidence of these alternative metabolic routes. physiology.org
| Metabolite | Origin | Significance | Reference |
|---|---|---|---|
| Acetyl-CoA (labeled) | β-oxidation of heptanoate-d5 | Standard energy substrate for the TCA cycle. | researchgate.net |
| Propionyl-CoA (labeled) | β-oxidation of heptanoate-d5 | Key anaplerotic precursor, unique to odd-chain fatty acid metabolism. | nih.govaocs.org |
| β-ketopentanoate (BKP) (labeled) | Hepatic metabolism of heptanoate-d5 | A C5-ketone body that can act as an alternative energy substrate for extrahepatic tissues, including the brain. | nih.govphysiology.org |
| β-hydroxypentanoate (BHP) (labeled) | Hepatic metabolism of heptanoate-d5 | A C5-ketone body that can act as an alternative energy substrate for extrahepatic tissues, including the brain. | nih.govphysiology.org |
Development and Refinement of Metabolic Network Models through Isotope Tracing Data
Stable isotope tracers like this compound are essential for metabolic flux analysis (MFA), a powerful technique used to quantify the rates of intracellular metabolic reactions. utah.eduumd.edu MFA combines isotope tracing experiments with computational modeling to create a detailed map of metabolic activity. utah.edunih.gov
The process begins with the administration of this compound. As the labeled heptanoate is metabolized, the deuterium atoms are incorporated into a variety of downstream compounds. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of isotopic labels—in key metabolites like amino acids or TCA cycle intermediates. utah.eduresearchgate.net
This experimental MID data provides a set of constraints for a computational model of the cell's metabolic network. utah.edunih.gov The model, which is constructed based on known biochemical reactions, is used to predict the MID for a given set of metabolic fluxes. umd.edu By fitting the model's predictions to the experimentally measured MIDs, researchers can estimate the fluxes through various pathways. utah.edu Data from this compound tracing allows for the refinement of these large-scale network models, improving their accuracy and predictive power. nih.gov This enables a systems-level understanding of how metabolism is regulated and how it responds to perturbations, such as in disease states or during therapeutic interventions. umd.edu
Future Directions and Emerging Frontiers in Triheptanoin D5 Research
Development of Next-Generation Multi-Labeled Triheptanoin (B1683035) Tracers
The current Triheptanoin-d5 tracer, which features five deuterium (B1214612) atoms, is highly effective for tracing the fate of the heptanoate (B1214049) moiety. However, the next frontier lies in the development of multi-labeled tracers that incorporate different stable isotopes at various positions within the molecule. This approach, known as parallel or multi-isotope labeling, can provide more granular insights into metabolic pathways. metwarebio.commdpi.com
Future research could focus on synthesizing Triheptanoin variants that include both Carbon-13 (¹³C) and Deuterium (²H) isotopes. For instance, a tracer could be designed with a ¹³C-labeled glycerol (B35011) backbone and a ²H-labeled heptanoate chain. This would allow researchers to simultaneously track the fate of the glycerol component (important for gluconeogenesis and lipid synthesis) and the fatty acid component. Such dual-labeled tracers enable more complex metabolic flux analysis, offering a clearer picture of how different components of a triglyceride are utilized and partitioned within central carbon metabolism. mdpi.commdpi.com
Challenges in this area include the complexity and cost of synthesis and the development of analytical methods and computational models capable of deconvoluting the complex data from multiple isotopic labels. solubilityofthings.comenergy.gov
Table 1: Potential Multi-Labeled Triheptanoin Tracer Designs
| Tracer Name | Isotopic Labels | Glycerol Backbone Label | Heptanoate Chain Label | Potential Research Application |
| This compound | 5 x ²H | Unlabeled | Pentadeuterated (d5) | Tracing anaplerotic fate of heptanoate. |
| Triheptanoin-¹³C₃ | 3 x ¹³C | Uniformly ¹³C-labeled | Unlabeled | Tracking glycerol backbone contribution to gluconeogenesis. |
| Triheptanoin-¹³C₇-d₅ | 7 x ¹³C, 5 x ²H | Unlabeled | ¹³C₇-labeled, d5-labeled | High-resolution flux analysis of fatty acid oxidation pathways. |
| Triheptanoin-¹³C₃-d₅ | 3 x ¹³C, 5 x ²H | Uniformly ¹³C-labeled | Pentadeuterated (d5) | Simultaneous tracking of glycerol and heptanoate metabolism. |
Integration of Isotope Tracing with Multi-Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding
Isotope tracing with this compound provides a detailed view of metabolic flux (metabolomics), but this is only one layer of biological regulation. A true systems-level understanding requires integrating this metabolic data with other "omics" datasets, such as transcriptomics (gene expression) and proteomics (protein expression). copernicus.orgnih.gov This multi-omics approach allows researchers to connect changes in gene expression and protein levels directly to functional changes in metabolic pathways. copernicus.org
For example, a study might use this compound to find that a particular cell type shows reduced heptanoate oxidation. By simultaneously analyzing the proteome, researchers could identify a deficiency in a specific fatty acid oxidation enzyme. Transcriptomics could further reveal if this deficiency is due to reduced gene transcription. This integrated view provides a powerful, holistic understanding of metabolic regulation from gene to function. copernicus.orgnih.gov The goal of such integration is to move beyond correlation to identify causal relationships and the master regulators that control metabolic shifts in health and disease. copernicus.org
Table 2: A Multi-Omics Approach to Studying Heptanoate Metabolism
| Omics Layer | Technology | Information Gained | Integration with this compound Tracing |
| Transcriptomics | RNA-Sequencing | Measures the expression levels of all genes in the genome. | Identifies upregulation or downregulation of genes for metabolic enzymes and transporters in response to heptanoate. |
| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Measures the abundance of thousands of proteins. | Quantifies the levels of key enzymes involved in fatty acid oxidation and the TCA cycle, correlating them with metabolic flux. |
| Metabolomics | Mass Spectrometry (e.g., GC-MS, LC-MS) | Measures the levels and isotopic labeling of metabolites. | Directly traces the metabolic fate of the d5-heptanoate and quantifies its contribution to downstream pathways like the TCA cycle. |
Advancements in Spatially Resolved Metabolomics using Imaging Mass Spectrometry with Deuterated Tracers
Traditional metabolomics requires homogenizing tissue samples, which results in the complete loss of spatial information. solubilityofthings.comenergy.gov Spatially resolved metabolomics, primarily through Mass Spectrometry Imaging (MSI), overcomes this limitation by analyzing the metabolic composition of a sample while preserving its spatial integrity. solubilityofthings.comcopernicus.org Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the visualization of the distribution of hundreds of molecules directly from a tissue slice. metwarebio.comsolubilityofthings.com
The application of deuterated tracers like this compound with MSI is a powerful emerging frontier. By administering this compound to a disease model, researchers can then use MSI to visualize the precise location of the d5-labeled heptanoate and its downstream metabolites within an organ. For example, one could determine whether d5-glutamate produced from anaplerosis is localized to specific regions of the brain or specific cell types within a tumor. This provides an unprecedented level of detail, connecting metabolic function to tissue architecture and cellular heterogeneity. solubilityofthings.comcopernicus.org
High-Throughput Isotope Tracing Methodologies for Functional Genomic Screens
Functional genomic screens, particularly those using CRISPR-Cas9 technology, are revolutionary tools for linking genes to cellular functions. mdpi.comjournalijecc.com These screens can systematically knock out or modify thousands of genes to see how each perturbation affects a specific phenotype.
Integrating isotope tracing with these high-throughput screens is a key future direction. A proposed workflow would involve using a pooled CRISPR library to generate a population of cells, each with a different gene knockout. This entire population could then be cultured with this compound. Using high-throughput flow cytometry and mass spectrometry, cells could be sorted based on their metabolic phenotype—for example, the abundance of a specific deuterated metabolite. Subsequent sequencing would identify the genes whose disruption led to that metabolic change. mdpi.com This approach would enable the rapid discovery of novel genes involved in fatty acid metabolism, anaplerosis, and related pathways. journalijecc.com
Application of this compound in Elucidating Fundamental Metabolic Processes in Diverse Biological Systems and Disease Models (mechanistic, not therapeutic)
While Triheptanoin has been investigated for therapeutic potential, the tracer this compound is a purely scientific tool for elucidating the underlying mechanisms of metabolism. Its application in diverse disease models provides fundamental insights into metabolic reprogramming.
Inborn Errors of Metabolism: In models of long-chain fatty acid oxidation disorders (LC-FAOD), this compound can be used to precisely quantify the extent to which heptanoate can bypass the defective metabolic step and replenish TCA cycle intermediates (anaplerosis).
Neurological Disease Models: In models of Huntington's disease or epilepsy, where brain energy metabolism is impaired, this compound can trace how heptanoate is transported into the brain and metabolized by different cell types (neurons vs. glia) to support energy production.
Cancer Biology: Cancer cells exhibit altered metabolism. Using this compound in cancer models can reveal how these cells utilize alternative fuel sources to support proliferation, providing mechanistic insights into the metabolic flexibility of tumors.
In all these cases, the deuterium label is critical for distinguishing the metabolic fate of the administered heptanoate from the body's own endogenous fatty acids, allowing for unambiguous, quantitative measurement of pathway flux. nih.gov
Table 3: Mechanistic Applications of this compound in Disease Models
| Disease Model | Fundamental Metabolic Question | Role of this compound |
| Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) | How effectively can an odd-chain fatty acid replenish TCA cycle intermediates when long-chain fatty acid oxidation is blocked? | Traces the conversion of d5-heptanoate into d-labeled acetyl-CoA and propionyl-CoA and their subsequent incorporation into TCA cycle intermediates. |
| Huntington's Disease | Can exogenous medium-chain fatty acids cross the blood-brain barrier and serve as an alternative energy source for neurons with impaired glucose metabolism? | Visualizes the accumulation and metabolism of d5-heptanoate and its products (e.g., d-labeled ketones, glutamate) in different brain regions. |
| McArdle Disease (Glycogen Storage Disease V) | Can increasing fatty acid supply compensate for the inability to break down muscle glycogen (B147801) during exercise? | Quantifies the contribution of d5-heptanoate oxidation to muscle energy production (ATP) during exertion. |
| Neutral Lipid Storage Disease with Myopathy (NLSD-M) | What is the anaplerotic potential of heptanoate in fibroblasts with defective triglyceride breakdown? | Measures the increase in d-labeled TCA cycle intermediates in patient-derived fibroblasts after incubation with the tracer. |
Q & A
Q. What gaps exist in understanding this compound’s role in modulating ketogenesis?
- Methodological Answer : Current studies focus on TCA cycle intermediates but lack data on ketone body (β-hydroxybutyrate) flux. Design tracer studies with dual-labeled (²H/¹³C) this compound to track carbon fate into ketones. Compare results across nutritional states (fed vs. fasted) and genetic models (e.g., CPT2-deficient mice) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
